2-Methoxy-5-morpholinoaniline
Overview
Description
2-Methoxy-5-morpholinoaniline is an organic compound with the molecular formula C({11})H({16})N({2})O({2}) It is characterized by the presence of a methoxy group at the second position and a morpholino group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-morpholinoaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The amino group is then protected, and the methoxy group is introduced at the second position using methanol and a suitable catalyst.
Morpholino Substitution: Finally, the protecting group is removed, and the morpholino group is introduced at the fifth position using morpholine and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of aniline are nitrated and reduced using industrial-scale reactors.
Continuous Flow Methoxylation: The methoxylation step is carried out in continuous flow reactors to ensure consistent quality and yield.
Automated Morpholino Substitution:
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the methoxy and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Quinone derivatives.
Reduction: Simpler amines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-morpholinoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-5-morpholinoaniline exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-morpholinoaniline
- 2-Methoxy-5-piperidinoaniline
- 2-Methoxy-5-pyrrolidinoaniline
Uniqueness
2-Methoxy-5-morpholinoaniline is unique due to the specific positioning of the methoxy and morpholino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBNSMEXOFRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463711 | |
Record name | 2-Methoxy-5-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383870-88-0 | |
Record name | 2-Methoxy-5-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383870-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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